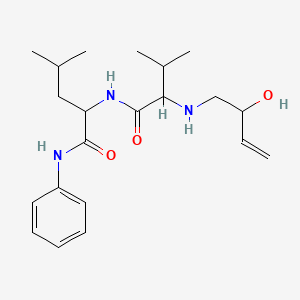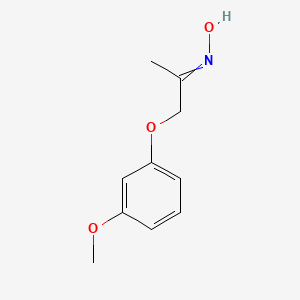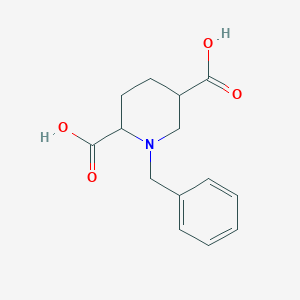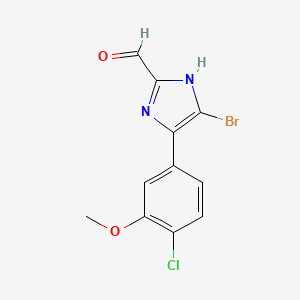
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-butenyl group, valinyl and leucinyl amino acid residues, and an anilide moiety. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of (R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the hydroxy-butenyl group: This can be achieved through the reaction of a suitable alkene with a hydroxylating agent under controlled conditions.
Coupling of amino acid residues: The valinyl and leucinyl residues are introduced through peptide coupling reactions, which may involve the use of coupling reagents such as EDCI or DCC.
Formation of the anilide moiety: This step involves the reaction of aniline with the intermediate product to form the final anilide structure.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy-butenyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under suitable conditions to form saturated analogs.
Substitution: The anilide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism by which (R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of their activity. The hydroxy-butenyl group and the amino acid residues play crucial roles in its binding affinity and specificity. Detailed studies are required to fully elucidate the molecular mechanisms involved.
類似化合物との比較
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide can be compared with other similar compounds, such as:
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-isoleucinyl Anilide: Similar structure but with isoleucine instead of leucine.
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-alaninyl-L-leucinyl Anilide: Similar structure but with alanine instead of valine.
(R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Benzamide: Similar structure but with a benzamide moiety instead of an anilide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H33N3O3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
2-[[2-(2-hydroxybut-3-enylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C21H33N3O3/c1-6-17(25)13-22-19(15(4)5)21(27)24-18(12-14(2)3)20(26)23-16-10-8-7-9-11-16/h6-11,14-15,17-19,22,25H,1,12-13H2,2-5H3,(H,23,26)(H,24,27) |
InChIキー |
NFBUPCPRGWUWHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCC(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)





![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)




![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

